Cas no 556018-76-9 (2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)

2-Oxo-2-phenylethyl 2-chloropyridine-3-carboxylate is a specialized chemical compound featuring a unique molecular structure combining a phenylglyoxylate moiety with a chloropyridine carboxylate group. This dual-functional architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both reactive carbonyl and ester functionalities allows for versatile derivatization, while the chloropyridine component enhances its utility in cross-coupling reactions. Its well-defined reactivity profile and stability under controlled conditions make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its integrity.
2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate structure
556018-76-9 structure
Product Name:2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate
CAS No:556018-76-9
MF:C14H10ClNO3
MW:275.687102794647
CID:6010988
PubChem ID:2459480
Update Time:2025-05-19

2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate
    • CHEMBL1371689
    • MLS000565166
    • EN300-26580769
    • Z19818995
    • 556018-76-9
    • Oprea1_287347
    • AKOS033713544
    • HMS2460P14
    • SR-01000045219-1
    • HMS1729F07
    • SMR000152361
    • SR-01000045219
    • Inchi: 1S/C14H10ClNO3/c15-13-11(7-4-8-16-13)14(18)19-9-12(17)10-5-2-1-3-6-10/h1-8H,9H2
    • InChI Key: TVNJLJAFGLMCRZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(=O)OCC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 275.0349209g/mol
  • Monoisotopic Mass: 275.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.3Ų

2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580769-0.05g
2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate
556018-76-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate

Comprehensive Overview of 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate (CAS No. 556018-76-9)

2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate (CAS No. 556018-76-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a 2-chloropyridine-3-carboxylate moiety linked to a 2-oxo-2-phenylethyl group, exhibits unique physicochemical properties that make it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of novel heterocyclic compounds and small-molecule inhibitors.

The compound's structural framework combines aromatic and heteroaromatic components, which are pivotal in modern drug discovery. Its chloropyridine core is frequently utilized in medicinal chemistry due to its ability to modulate electronic and steric effects, enhancing binding affinity to biological targets. Meanwhile, the phenylethyl segment contributes to lipophilicity, a critical factor in optimizing pharmacokinetic profiles. This dual functionality positions 556018-76-9 as a versatile intermediate for designing target-specific therapeutics and agrochemical agents.

In recent years, the demand for high-purity synthetic intermediates like 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Laboratories prioritize compounds with well-defined stereochemistry and scalability, both of which are achievable with this material. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility in constructing complex molecular architectures.

From an industrial perspective, CAS 556018-76-9 aligns with the growing emphasis on green chemistry and sustainable synthesis. Manufacturers are adopting catalytic methods to minimize waste generation during its production, addressing environmental concerns while maintaining cost efficiency. Such practices resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

Analytical characterization of 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate typically involves techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm purity and structural integrity. These methods are essential for ensuring batch-to-batch consistency, especially when the compound is employed in preclinical studies or material science applications.

Emerging trends also highlight its potential in catalysis and functional material design. For instance, derivatives of 2-chloropyridine-3-carboxylate have been investigated as ligands in transition-metal complexes for asymmetric synthesis. Additionally, its incorporation into polymeric matrices could enable the development of advanced coatings with tailored optical or mechanical properties.

To address common queries from the scientific community: How to synthesize 2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate? Standard protocols involve esterification under mild conditions using carbodiimide coupling agents. What are the storage conditions for CAS 556018-76-9? It is recommended to store the compound in a cool, dry environment (<20°C) under inert atmosphere to prevent hydrolysis. These practical insights enhance the compound's accessibility for researchers worldwide.

In summary, 556018-76-9 represents a convergence of synthetic utility and interdisciplinary relevance. Its role in accelerating drug discovery pipelines and enabling materials innovation underscores its importance in contemporary chemistry. As research continues to uncover new applications, this compound will likely remain a focal point for academic and industrial investigations alike.

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